N,N-Dimethyl-3-(1H-pyrazol-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-3-(1H-pyrazol-3-yl)benzenesulfonamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, and antitumor properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(1H-pyrazol-3-yl)benzenesulfonamide typically involves the reaction of 3-(1H-pyrazol-3-yl)benzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-(1H-pyrazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic reagents such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential as an antitumor and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-(1H-pyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Known for its biological activities, including antibacterial and antifungal properties.
Hydrazine-coupled pyrazole derivatives: Exhibiting potent antileishmanial and antimalarial activities.
Uniqueness
N,N-Dimethyl-3-(1H-pyrazol-3-yl)benzenesulfonamide stands out due to its unique combination of chemical stability and diverse biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C11H13N3O2S |
---|---|
Molecular Weight |
251.31 g/mol |
IUPAC Name |
N,N-dimethyl-3-(1H-pyrazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H13N3O2S/c1-14(2)17(15,16)10-5-3-4-9(8-10)11-6-7-12-13-11/h3-8H,1-2H3,(H,12,13) |
InChI Key |
TYMYORJYZKIXPV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.